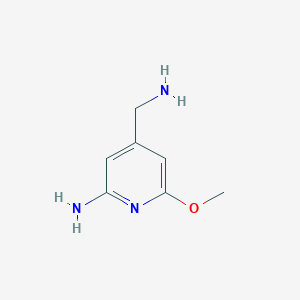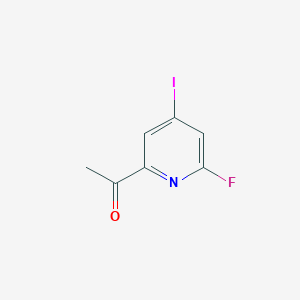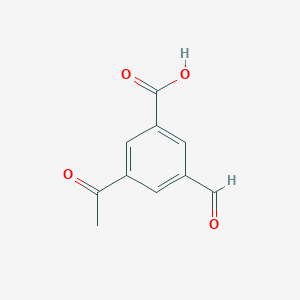
3-Acetyl-5-formylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-formylbenzoic acid is an organic compound with the molecular formula C10H8O4 It is characterized by the presence of both an acetyl group and a formyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-formylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction introduces an acetyl group into the benzene ring. The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the use of formylating agents such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned reactions to ensure high yield and purity.
Types of Reactions:
Oxidation: The formyl group in this compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Oxidation: 3-Acetyl-5-carboxybenzoic acid.
Reduction: 3-Acetyl-5-hydroxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-formylbenzoic acid is not well-documented. its functional groups suggest it could interact with biological molecules through hydrogen bonding and other non-covalent interactions. The acetyl and formyl groups may also participate in chemical reactions within biological systems, potentially affecting enzyme activity and other cellular processes.
Comparison with Similar Compounds
3-Acetylbenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
5-Formylbenzoic acid: Lacks the acetyl group, which limits its applications in organic synthesis.
4-Acetylbenzoic acid: The position of the acetyl group differs, which can affect its reactivity and applications.
Uniqueness: 3-Acetyl-5-formylbenzoic acid is unique due to the presence of both acetyl and formyl groups on the benzene ring
Properties
Molecular Formula |
C10H8O4 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-acetyl-5-formylbenzoic acid |
InChI |
InChI=1S/C10H8O4/c1-6(12)8-2-7(5-11)3-9(4-8)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
ANJLQHNQWXSBII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


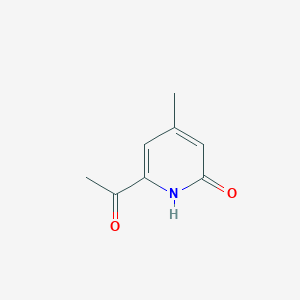



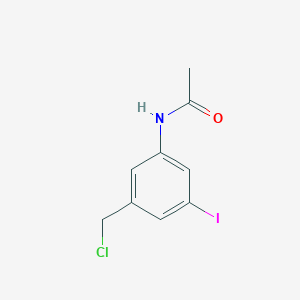


![[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14854060.png)
